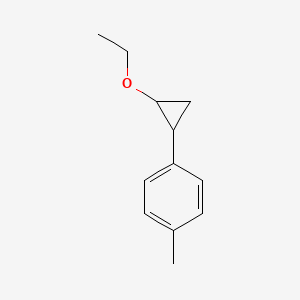
1-(2-Ethoxycyclopropyl)-4-methyl-Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxycyclopropyl)-4-methyl-Benzene is an organic compound characterized by the presence of a cyclopropyl ring substituted with an ethoxy group and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can be synthesized through a multi-step process involving the reaction of α-chloro-p-xylene with ethyl vinyl ether in the presence of 2,2,6,6-tetramethylpiperidine. The reaction is typically carried out in a three-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet . The reaction conditions include the use of dry diethyl ether as a solvent and maintaining an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring safety protocols are in place due to the use of hazardous chemicals like benzene .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene involves its interaction with molecular targets through its functional groups. The ethoxy group and cyclopropyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, further modifying the compound’s properties .
Comparaison Avec Des Composés Similaires
- 1-(2-Methoxycyclopropyl)-4-methylbenzene
- 1-(2-Ethoxycyclopropyl)-4-ethylbenzene
- 1-(2-Ethoxycyclopropyl)-4-chlorobenzene
Uniqueness: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene is unique due to the presence of both an ethoxy group and a cyclopropyl ring, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-(2-ethoxycyclopropyl)-4-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-13-12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 |
Clé InChI |
WNTXIOHXWOXWKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC1C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















